molecular formula C11H17NO2S B6631820 2-(2-methyl-1,3-dioxolan-2-yl)-N-(thiophen-2-ylmethyl)ethanamine

2-(2-methyl-1,3-dioxolan-2-yl)-N-(thiophen-2-ylmethyl)ethanamine

Cat. No. B6631820
M. Wt: 227.33 g/mol
InChI Key: IXEQQIDXYMBIMP-UHFFFAOYSA-N
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Description

2-(2-methyl-1,3-dioxolan-2-yl)-N-(thiophen-2-ylmethyl)ethanamine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TMA-2 and belongs to the class of phenethylamines. TMA-2 is a derivative of amphetamine and has a similar structure to other psychoactive compounds such as MDMA and MDA.

Mechanism of Action

TMA-2 acts as a potent agonist of the serotonin receptor, specifically the 5-HT2A receptor. This receptor is involved in regulating mood, cognition, and perception. TMA-2 binds to the receptor and activates it, leading to an increase in the levels of serotonin in the brain. This increase in serotonin levels is responsible for the psychoactive effects of TMA-2.
Biochemical and Physiological Effects:
TMA-2 has been found to produce a range of biochemical and physiological effects. These effects include changes in heart rate, blood pressure, body temperature, and respiration rate. TMA-2 also produces changes in mood, perception, and cognition. The effects of TMA-2 are similar to those of other psychoactive compounds such as MDMA and LSD.

Advantages and Limitations for Lab Experiments

TMA-2 has several advantages and limitations for use in lab experiments. One advantage is its potency and selectivity for the serotonin receptor, which makes it a useful tool for studying the role of serotonin in the brain. However, TMA-2 also has limitations, such as its potential toxicity and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are several future directions for research on TMA-2. One direction is to study its potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. Another direction is to investigate its potential use as a tool for studying the role of serotonin in the brain. Additionally, further research is needed to understand the long-term effects of TMA-2 on the brain and body.

Synthesis Methods

The synthesis of TMA-2 involves the reaction of 2-amino-1,3-dioxolane with thiophen-2-ylmethyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reduced with lithium aluminum hydride to obtain TMA-2. The synthesis of TMA-2 is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

TMA-2 has been studied extensively for its potential applications in various fields of research. In the field of neuroscience, TMA-2 has been found to be a potent serotonin receptor agonist, which makes it a useful tool for studying the role of serotonin in the brain. TMA-2 has also been studied for its potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders.

properties

IUPAC Name

2-(2-methyl-1,3-dioxolan-2-yl)-N-(thiophen-2-ylmethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-11(13-6-7-14-11)4-5-12-9-10-3-2-8-15-10/h2-3,8,12H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEQQIDXYMBIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CCNCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methyl-1,3-dioxolan-2-yl)-N-(thiophen-2-ylmethyl)ethanamine

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